molecular formula C16H9NO3 B009369 1-Nitropyrene-9,10-oxide CAS No. 105596-43-8

1-Nitropyrene-9,10-oxide

Cat. No.: B009369
CAS No.: 105596-43-8
M. Wt: 263.25 g/mol
InChI Key: LMLNXNLVGAZZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitropyrene-9,10-oxide (1-NPO) is a highly reactive metabolite of the environmental mutagen and carcinogen 1-nitropyrene (1-NP). It is a potent electrophile that can react with cellular macromolecules, including DNA, leading to mutagenesis and carcinogenesis.

Mechanism of Action

1-Nitropyrene-9,10-oxide can react with DNA to form DNA adducts, which can lead to mutations and cancer. It can also induce oxidative stress by depleting cellular antioxidants, such as glutathione (GSH), and generating reactive oxygen species (ROS). Moreover, this compound can activate inflammatory pathways, leading to the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage, including single-strand breaks, double-strand breaks, and DNA-protein crosslinks. It can also cause lipid peroxidation, protein oxidation, and depletion of cellular antioxidants, such as GSH. Moreover, this compound can activate the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

1-Nitropyrene-9,10-oxide is a highly reactive compound that can provide a useful tool for investigating the mechanism of action of nitroaromatic compounds. It is relatively easy to synthesize and yields high purity products. However, its high reactivity and toxicity can pose challenges for handling and storage.

Future Directions

There are several future directions for research on 1-Nitropyrene-9,10-oxide. One direction is to investigate the role of this compound in the development of cancer and other diseases. Another direction is to study the metabolism and detoxification of nitroaromatic compounds in vivo and in vitro. Moreover, the development of new methods for synthesizing and handling this compound can improve its use as a research tool. Finally, the development of new therapies for diseases caused by nitroaromatic compounds can be explored based on the mechanism of action of this compound.
Conclusion:
In conclusion, this compound is a highly reactive metabolite of the environmental mutagen and carcinogen 1-NP. It has been widely used as a model compound to investigate the mechanism of action of nitroaromatic compounds. This compound can induce DNA damage, oxidative stress, and inflammation in various cell types. Although this compound has advantages as a research tool, its high reactivity and toxicity pose challenges for handling and storage. There are several future directions for research on this compound, including investigating its role in disease development, studying metabolism and detoxification, developing new methods for handling, and exploring new therapies for diseases caused by nitroaromatic compounds.

Synthesis Methods

1-Nitropyrene-9,10-oxide can be synthesized through the oxidation of 1-NP with various oxidants, such as m-chloroperbenzoic acid (MCPBA) or lead tetraacetate (Pb(OAc)4). The reaction can be carried out under mild conditions and yields high purity this compound.

Scientific Research Applications

1-Nitropyrene-9,10-oxide has been widely used as a model compound to investigate the mechanism of action of nitroaromatic compounds. It has been shown to induce DNA damage, oxidative stress, and inflammation in various cell types, including human lung cells, liver cells, and blood cells. Moreover, this compound has been used to study the metabolism and detoxification of nitroaromatic compounds in vivo and in vitro.

Properties

105596-43-8

Molecular Formula

C16H9NO3

Molecular Weight

263.25 g/mol

IUPAC Name

6-nitro-3-oxapentacyclo[7.6.2.02,4.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene

InChI

InChI=1S/C16H9NO3/c18-17(19)11-7-6-9-5-4-8-2-1-3-10-12(8)13(9)14(11)16-15(10)20-16/h1-7,15-16H

InChI Key

LMLNXNLVGAZZPV-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4C(O4)C5=C(C=CC(=C53)C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C3C(=C1)C4C(O4)C5=C(C=CC(=C53)C=C2)[N+](=O)[O-]

synonyms

1-nitropyrene-9,10-oxide
1-NP 9,10-oxide
9,10-EDNP
9,10-epoxy-9,10-dihydro-1-nitropyrene

Origin of Product

United States

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